7-chloro-4-fluoroquinoline
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Overview
Description
7-Chloro-4-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where 4,7-dichloroquinoline is treated with a fluorinating agent to replace one of the chlorine atoms with a fluorine atom . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of the chlorine or fluorine atom with other nucleophiles.
Oxidation and Reduction: Modifications of the quinoline ring system.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium or other metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Cross-Coupling: Catalysts like palladium acetate and ligands such as triphenylphosphine.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-4-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness against a broad spectrum of bacteria .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 7-Bromo-4-chloroquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-7,8-difluoroquinoline
Comparison: 7-Chloro-4-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of a fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications .
Properties
IUPAC Name |
7-chloro-4-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIAJKCJUZQXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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